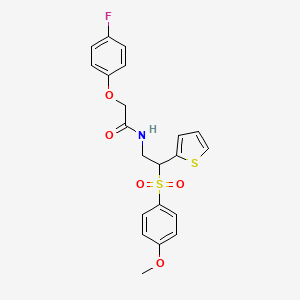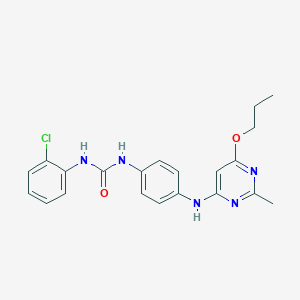![molecular formula C10H17N3O5 B2744602 2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid CAS No. 2303565-97-9](/img/structure/B2744602.png)
2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid” has a CAS Number of 2303565-97-9 . It has a molecular weight of 259.26 . The IUPAC name for this compound is 2-(4-(3-aminopropyl)-1H-pyrazol-1-yl)ethan-1-ol oxalate .
Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results. These properties could be determined through laboratory testing.Applications De Recherche Scientifique
Antiallergic Activity
- Certain derivatives synthesized from related compounds showed significant antiallergic activity, surpassing the effectiveness of standard treatments like disodium cromoglycate (A. Nohara et al., 1985).
Organic Acid-Base Adducts
- Research involving the assembly of crystalline organic acid-base adducts with acidic components, including oxalic acid, revealed potential in constructing diverse molecular architectures (Shouwen Jin et al., 2014).
Platelet Antiaggregating and Other Activities
- N-substituted derivatives related to the chemical structure have demonstrated multiple activities, including platelet antiaggregating, hypotensive, and antiarrhythmic effects in animal studies (O. Bruno et al., 1991).
Hydrogen-Bonded Frameworks
- Research into the formation of hydrogen-bonded frameworks with compounds including oxalic acid could potentially contribute to advancements in molecular engineering and supramolecular chemistry (A. Mahmoudkhani et al., 2001).
Protic Hydroxylic Ionic Liquids
- The synthesis of compounds with variable basicity related to 2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid has led to the development of novel hydroxylic ionic liquids with potential applications in various industrial processes (V. Shevchenko et al., 2017).
Antitumor Activity
- Studies on derivatives structurally related to this chemical have focused on their potential antitumor activity, contributing to the development of new therapeutic agents (Catalin V. Maftei et al., 2016).
Solid-State Pharmaceutical Formulation
- Investigations into the solid-state formulation of pharmaceutical compounds structurally similar to 2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol have led to the development of stable forms for drug delivery and manufacturing (T. Kojima et al., 2008).
Synthesis of Aminopyrazoles and Pyrazolines
- Research into the synthesis of aminopyrazoles and pyrazolines, which are structurally similar to 2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol, has opened up new avenues in the development of compounds with potential biological properties (H. McFadden et al., 1991).
Propriétés
IUPAC Name |
2-[4-(3-aminopropyl)pyrazol-1-yl]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.C2H2O4/c9-3-1-2-8-6-10-11(7-8)4-5-12;3-1(4)2(5)6/h6-7,12H,1-5,9H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQISPVUJVUZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)CCCN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


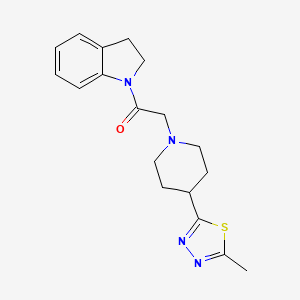
![1'-(2-Chloroacetyl)-N,N-dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide](/img/structure/B2744522.png)
![6-[(2-Methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2744524.png)
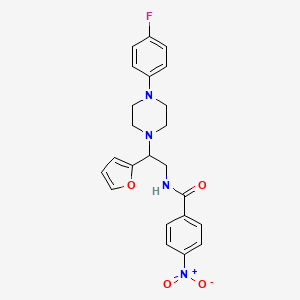
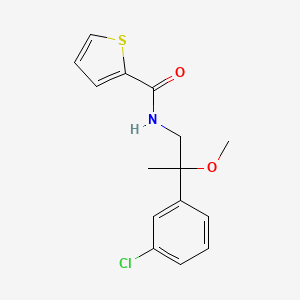
![2-(allylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2744530.png)
![Methyl 4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}carbamoyl)benzoate](/img/structure/B2744531.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2744532.png)
![N-(furan-2-ylmethyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2744535.png)
